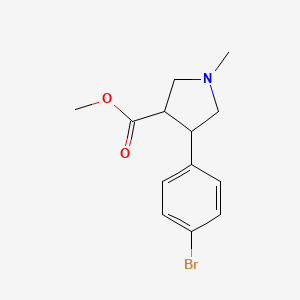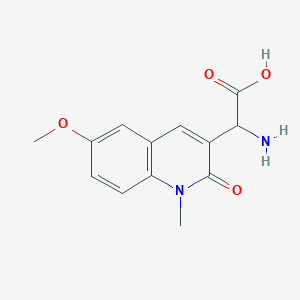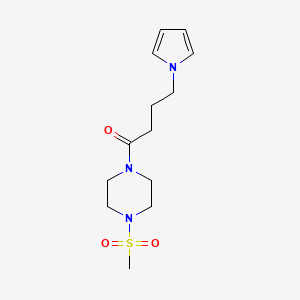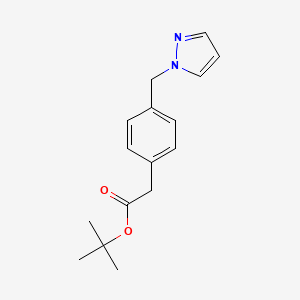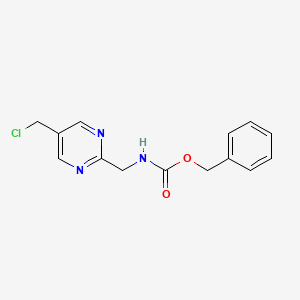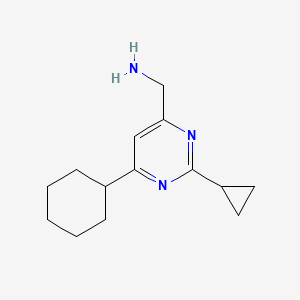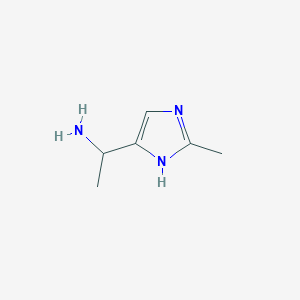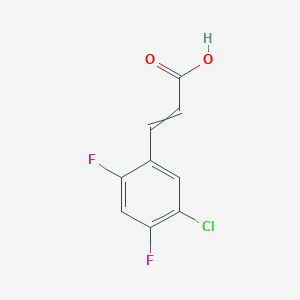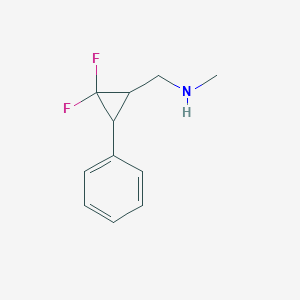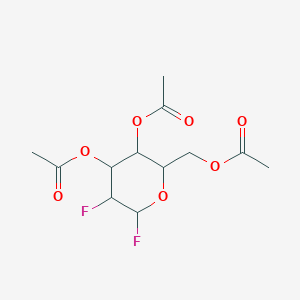
(3,4-Diacetyloxy-5,6-difluorooxan-2-yl)methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Diacetyloxy-5,6-difluorooxan-2-yl)methyl acetate is an organic compound that belongs to the class of oxane derivatives. This compound is characterized by the presence of two acetoxy groups and two fluorine atoms attached to an oxane ring, along with a methyl acetate group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Diacetyloxy-5,6-difluorooxan-2-yl)methyl acetate typically involves the acetylation of a difluorooxane precursor. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The process is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(3,4-Diacetyloxy-5,6-difluorooxan-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the removal of acetoxy groups, yielding hydroxyl derivatives.
Substitution: Nucleophilic substitution reactions can replace the acetoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted oxane compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(3,4-Diacetyloxy-5,6-difluorooxan-2-yl)methyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (3,4-Diacetyloxy-5,6-difluorooxan-2-yl)methyl acetate involves its interaction with molecular targets such as enzymes or receptors. The acetoxy and difluoro groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include enzymatic hydrolysis of the acetoxy groups, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
(3,4-Diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl)methyl acetate: This compound shares structural similarities but contains a pyrimidine nucleoside moiety.
(4,5-Diacetyloxy-2-(2,4,6-tribromophenoxy)oxan-3-yl) acetate: Another similar compound with a tribromophenoxy group.
Uniqueness
(3,4-Diacetyloxy-5,6-difluorooxan-2-yl)methyl acetate is unique due to the presence of both acetoxy and difluoro groups on the oxane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
特性
分子式 |
C12H16F2O7 |
|---|---|
分子量 |
310.25 g/mol |
IUPAC名 |
(3,4-diacetyloxy-5,6-difluorooxan-2-yl)methyl acetate |
InChI |
InChI=1S/C12H16F2O7/c1-5(15)18-4-8-10(19-6(2)16)11(20-7(3)17)9(13)12(14)21-8/h8-12H,4H2,1-3H3 |
InChIキー |
OZIWIFNLCSFOGJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)F)F)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1S,3R,13R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22,24-pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl furan-3-carboxylate](/img/structure/B14869142.png)

![6'-Methoxyspiro[azetidine-3,2'-chroman]-4'-ol hydrochloride](/img/structure/B14869150.png)
